molecular formula C6H6Br2N2S B2894686 3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole hydrobromide CAS No. 2174000-03-2

3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole hydrobromide

Cat. No.: B2894686
CAS No.: 2174000-03-2
M. Wt: 298
InChI Key: RFIBEWIHNNPIOO-UHFFFAOYSA-N
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Description

3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole hydrobromide is a chemical compound with the molecular formula C6H5BrN2S·HBr. It is a derivative of imidazo[4,3-b][1,3]thiazole, featuring a bromomethyl group at the 3-position. This compound is often used in various chemical reactions and research applications due to its unique structure and reactivity.

Biochemical Analysis

Biochemical Properties

3-(Bromomethyl)imidazo[5,1-b]thiazole hydrobromide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound is known to form covalent bonds with nucleophilic sites on biomolecules, such as cysteine residues in proteins. This interaction can lead to the inhibition of enzyme activity, making it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors. Additionally, 3-(Bromomethyl)imidazo[5,1-b]thiazole hydrobromide can act as a ligand in coordination chemistry, forming complexes with metal ions that are essential for various biochemical processes .

Cellular Effects

The effects of 3-(Bromomethyl)imidazo[5,1-b]thiazole hydrobromide on cellular processes are profound. This compound has been shown to influence cell signaling pathways by modifying key signaling proteins. For instance, it can inhibit kinases involved in phosphorylation cascades, thereby altering gene expression and cellular metabolism. Studies have demonstrated that 3-(Bromomethyl)imidazo[5,1-b]thiazole hydrobromide can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases . This makes it a potential candidate for anticancer therapies.

Molecular Mechanism

At the molecular level, 3-(Bromomethyl)imidazo[5,1-b]thiazole hydrobromide exerts its effects through several mechanisms. It binds covalently to the active sites of enzymes, leading to irreversible inhibition. This binding often involves the formation of a thioether bond with cysteine residues. Additionally, 3-(Bromomethyl)imidazo[5,1-b]thiazole hydrobromide can interact with DNA, causing strand breaks and inhibiting DNA replication and transcription. These interactions highlight its potential as a chemotherapeutic agent .

Temporal Effects in Laboratory Settings

The stability and effects of 3-(Bromomethyl)imidazo[5,1-b]thiazole hydrobromide over time have been extensively studied in laboratory settings. This compound is relatively stable under standard storage conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to 3-(Bromomethyl)imidazo[5,1-b]thiazole hydrobromide in cell cultures has shown sustained inhibition of cell proliferation and induction of cell death, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

In animal models, the effects of 3-(Bromomethyl)imidazo[5,1-b]thiazole hydrobromide vary with dosage. At low doses, it can selectively inhibit target enzymes without significant toxicity. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. These findings underscore the importance of dose optimization in therapeutic applications to minimize side effects while maximizing efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole hydrobromide typically involves the bromination of imidazo[4,3-b][1,3]thiazole. One common method includes the reaction of imidazo[4,3-b][1,3]thiazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Various substituted imidazo[4,3-b][1,3]thiazole derivatives.

    Oxidation Reactions: Oxidized forms of the original compound.

    Reduction Reactions: Methyl derivatives of imidazo[4,3-b][1,3]thiazole.

Scientific Research Applications

3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole hydrobromide is utilized in several scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)imidazo[4,3-b][1,3]thiazole
  • 3-(Iodomethyl)imidazo[4,3-b][1,3]thiazole
  • 3-(Methyl)imidazo[4,3-b][1,3]thiazole

Uniqueness

3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole hydrobromide is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

3-(bromomethyl)imidazo[5,1-b][1,3]thiazole;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2S.BrH/c7-1-5-3-10-6-2-8-4-9(5)6;/h2-4H,1H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFIBEWIHNNPIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N(C=N1)C(=CS2)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2174000-03-2
Record name 3-(bromomethyl)imidazo[4,3-b][1,3]thiazole hydrobromide
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